molecular formula C20H24N2O2 B4741214 N-(3-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(3-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4741214
M. Wt: 324.4 g/mol
InChI Key: GTPMTOFNIJDVJC-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamides and is a selective antagonist of the dopamine D3 receptor.

Mechanism of Action

EPPB exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking this receptor, EPPB reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects in addiction and schizophrenia. Additionally, EPPB has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating neurotransmitter release and may contribute to its neuroprotective effects in Parkinson's disease.
Biochemical and Physiological Effects
EPPB has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on dopamine release, EPPB has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of dopamine and other neurotransmitters. This may contribute to its neuroprotective effects in Parkinson's disease. Additionally, EPPB has been found to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPB for lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. Additionally, EPPB has been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported at therapeutic doses. However, one limitation of EPPB is its relatively low potency, which may require higher doses for therapeutic effects.

Future Directions

There are several potential future directions for research on EPPB. One area of interest is the development of more potent analogs of EPPB that may have greater therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration regimens for EPPB in different therapeutic applications. Finally, more research is needed to better understand the biochemical and physiological effects of EPPB on different neurotransmitter systems, which may provide insights into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

EPPB has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, EPPB has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising candidate for the treatment of substance abuse disorders. Additionally, EPPB has been found to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential alternative to traditional antipsychotic medications. Furthermore, EPPB has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have neuroprotective properties.

properties

IUPAC Name

N-(3-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-24-19-7-5-6-18(14-19)21-20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPMTOFNIJDVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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